4-Chloro-1,3-dihydrofuro[3,4-C]pyridine
Description
Properties
Molecular Formula |
C7H6ClNO |
|---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
4-chloro-1,3-dihydrofuro[3,4-c]pyridine |
InChI |
InChI=1S/C7H6ClNO/c8-7-6-4-10-3-5(6)1-2-9-7/h1-2H,3-4H2 |
InChI Key |
YWNVEWDAKBXBOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of 1,3-dihydro-7-hydroxyfuro[3,4-c]pyridine Derivatives Using N-Chlorosuccinimide
One of the most established and efficient methods for preparing this compound derivatives involves the selective chlorination at the 4-position of 1,3-dihydro-7-hydroxyfuro[3,4-c]pyridine precursors using N-chlorosuccinimide (NCS). This process is typically conducted at low temperatures (0°C to 15°C) in non-polar solvents such as dichloromethane or tetrahydrofuran.
Reaction conditions and procedure:
- The starting material is first converted to its free base form by neutralization (e.g., with sodium bicarbonate) if initially isolated as a hydrochloride salt.
- A suspension of the free base in dichloromethane is cooled to approximately 5°C.
- N-chlorosuccinimide is added slowly under stirring.
- The reaction mixture is stirred for about 2 hours.
- The product precipitates as a white solid, which is isolated by filtration, washed, dried, and recrystallized from ethanol.
- Yields range from 69% to 84% depending on the substituents on the pyridine ring.
- Melting points of the isolated compounds vary between 230°C and 248°C.
- Elemental analysis confirms the expected molecular formula consistent with chlorination at the 4-position.
Examples from patent IE58041B1:
| Example | Starting Material Substituent | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| 1 | 3,6-Dimethyl | 84 | 248 | High yield, pure crystalline product |
| 2 | 3-Propyl, 6-Methyl | 79 | 242 | Good yield, similar conditions |
| 3 | 3-Phenyl, 6-Methyl | 69 | 230 | Slightly lower yield |
| 4 | 3-p-Chlorophenyl, 6-Methyl | 76 | Not specified | Consistent yield and purity |
This method is notable for its mild conditions, good selectivity, and reproducibility, making it a preferred route for synthesizing 4-chloro derivatives of 1,3-dihydrofuro[3,4-c]pyridine with various substituents.
Iodine-Mediated Cyclization of N-Homopropargylic β-Enaminones
A more recent and novel synthetic approach involves the reaction of N-homopropargylic β-enaminones with molecular iodine or N-iodosuccinimide in the presence of a base such as cesium carbonate. This method facilitates the formation of 6,7-dihydrofuro[3,4-c]pyridine derivatives, which can be further functionalized.
- Molecular iodine reacts with the β-enaminone to form an iodonium ion intermediate.
- The alkyne moiety undergoes nucleophilic addition, generating a vinyl cation.
- Intramolecular cyclization occurs through trapping of the vinyl cation by a ketone group, forming a tetrahydrofuro[3,4-c]pyridine intermediate.
- Subsequent elimination of iodine yields the dihydrofuro[3,4-c]pyridine core.
Reaction optimization and yields:
- Optimal yields (~30%) were achieved using 4 equivalents of molecular iodine and 2.5 equivalents of cesium carbonate.
- Reaction times longer than 24 hours led to decomposition and lower yields.
- Dilute conditions or reactions in pressure tubes resulted in lower yields (11–21%).
- Solvent effects: dioxane provided the best results; polar solvents like DMF or ethanol gave lower yields or side products.
- Absence of iodine or base resulted in no product formation.
Table summarizing key reaction parameters and yields:
| Entry | Iodine Equiv. | Base Equiv. | Solvent | Yield of 6,7-Dihydrofuro[3,4-c]pyridine (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4.0 | 2.5 (Cs2CO3) | Dioxane | 30 | Optimal conditions |
| 2 | 5.0 | 2.5 (Cs2CO3) | Dioxane | 19 | Excess iodine lowers yield |
| 3 | 4.0 | 2.5 (Cs2CO3) | DMF | 6–28 | Lower yield, side products |
| 4 | 4.0 | 2.5 (Cs2CO3) | Ethanol | 10–15 | Lower yield |
| 5 | 0 | 0 | Dioxane | 0 | No reaction |
This iodine-mediated cyclization is significant as it forms two new carbon-oxygen bonds, creating fused five- and six-membered heterobicyclic frameworks potentially useful for drug discovery.
Other Synthetic Routes
While the above two methods are the most documented and reliable, earlier synthetic strategies include:
- Flash vacuum thermolysis (FVT) of 1,4-epoxides via retro-Diels–Alder reactions to form furo[3,4-c]pyridine cores, though yields are generally low and conditions harsh.
- Oxidative aromatization steps using iodine catalysis to convert tetrahydrofuro[3,4-c]pyridines into fully aromatic pyridine derivatives, which may be adapted for functionalization but are less direct for 4-chloro derivatives.
Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Chlorination with N-chlorosuccinimide | 1,3-Dihydro-7-hydroxyfuro[3,4-c]pyridine derivatives | N-chlorosuccinimide (NCS) | 0–15°C, DCM or THF | 69–84 | Mild, selective, good yields | Requires precursor preparation |
| Iodine-mediated cyclization of β-enaminones | N-homopropargylic β-enaminones | Molecular iodine, Cs2CO3 | Room temp, dioxane solvent | 11–30 | Novel, forms bicyclic skeletons | Moderate yields, sensitive to conditions |
| Flash vacuum thermolysis (FVT) | 1,4-Epoxides | Thermal conditions | High temp, vacuum | 10–30 | Access to novel structures | Harsh conditions, low yields |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3-dihydrofuro[3,4-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the furan or pyridine rings.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-1,3-dihydrofuro[3,4-C]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The specific mechanism of action for 4-Chloro-1,3-dihydrofuro[3,4-C]pyridine is not well-documented. like other heterocyclic compounds, it is likely to interact with biological molecules through various pathways, potentially involving binding to enzymes or receptors.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine
- Structure : Differs by an additional chlorine at the 6-position.
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones
- Structure : Replaces the furan oxygen with a pyrrole nitrogen and incorporates a diketone moiety.
- Biological Activity : Exhibits potent analgesic and sedative effects, outperforming aspirin in the "writhing" test and showing morphine-like efficacy in some derivatives . The diketone group enhances hydrogen-bonding capacity, likely improving target engagement in CNS disorders.
- Metabolic Stability: Optimized derivatives (e.g., 7-amino-substituted analogues) show micromolar MIC90 values against Mycobacterium tuberculosis (Mtb), with resistance linked to mutations in the QcrB subunit .
Pyrano[3,4-c]pyridine Hybrids
- Structure : Contains a pyran ring fused to pyridine, often with methyl or triazole substituents.
- Biological Activity : Demonstrates anticonvulsant and psychotropic activity, with methyl groups enhancing potency against pentylenetetrazole-induced seizures . Unlike the chloro-furo derivative, these compounds are prioritized for CNS applications due to their blood-brain barrier permeability.
4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one
- Structure : Includes a dimethyl group and a ketone, increasing hydrophobicity.
- Applications : Likely used in kinase inhibition or as a precursor for spirocyclic derivatives (e.g., 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one hydrochloride), which may enhance metabolic stability .
Physicochemical and Metabolic Properties
- 4-Chloro-1,3-dihydrofuro[3,4-C]pyridine : Moderate lipophilicity (logP ~2.5) due to the chloro substituent and ester groups . Likely susceptible to esterase-mediated hydrolysis, necessitating prodrug strategies.
- Pyrrolo[3,4-c]pyridine-1,3-diones : Higher polarity (logP ~1.8) from diketone moieties improves aqueous solubility but may limit CNS penetration. Metabolic stability achieved via 3-methyl-1,2,4-oxadiazole substituents .
- Pyrano[3,4-c]pyridine hybrids: Methyl groups enhance bioavailability, with triazole units enabling π-π stacking in target binding .
Biological Activity
4-Chloro-1,3-dihydrofuro[3,4-c]pyridine is a compound that belongs to the broader class of pyridine derivatives, which have been extensively studied for their diverse biological activities. The unique structural features of this compound allow for various pharmacological applications, particularly in the fields of oncology, neurology, and immunology. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Anticancer Activity
Research has indicated that pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer cell lines. A notable study reported that pyrrolo[3,4-c]pyridine derivatives demonstrated moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Toxicity Level |
|---|---|---|---|
| Pyrrolo[3,4-c]pyridine derivative | Ovarian | 25 | Low |
| Pyrrolo[3,4-c]pyridine derivative | Breast | 40 | Moderate |
| This compound | Non-specific | TBD | TBD |
Neurological Effects
Pyridine derivatives are also being explored for their potential in treating neurological disorders. The compound has been linked to analgesic and sedative effects in animal models. A study highlighted the ability of certain derivatives to enhance insulin sensitivity in adipocytes, suggesting a potential role in metabolic regulation which is crucial for neurodegenerative diseases associated with metabolic dysfunctions .
Immunomodulatory Effects
The immunomodulatory properties of dihydrofuro[3,4-c]pyridines have been documented. Specifically, these compounds can inhibit the cytolytic effects of perforin, a pore-forming glycoprotein involved in immune responses. This mechanism suggests potential applications in autoimmune diseases and conditions where immune modulation is beneficial .
Case Study 1: Antitumor Efficacy
In a recent study involving the synthesis of novel pyrrolo[3,4-c]pyridine derivatives, researchers evaluated their cytotoxic effects on various cancer cell lines. The results indicated that specific substitutions at the para position of the phenyl ring significantly enhanced anticancer activity while reducing toxicity to healthy cells. This highlights the importance of structural modifications in optimizing therapeutic efficacy .
Case Study 2: Neuroprotective Properties
Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound demonstrated significant protective effects against cell death and improved neuronal survival rates compared to controls. These findings support further exploration into its potential as a neuroprotective agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for developing more effective derivatives of this compound. Modifications at specific positions on the pyridine ring can lead to enhanced biological activity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Para-substitution | Increased anticancer activity |
| Halogenation | Enhanced solubility and stability |
| Alkyl group addition | Improved neuroprotective properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
